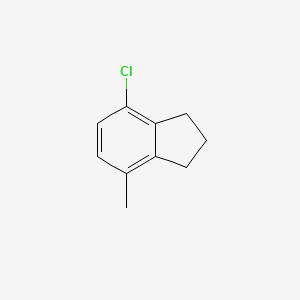
4-Chloro-7-methylindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methylindan is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and properties It is a derivative of indan, a bicyclic hydrocarbon, and features a chlorine atom and a methyl group attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylindan typically involves the chlorination and methylation of indan derivatives. One common method involves the Friedel-Crafts alkylation of indan with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-methylindan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methylindan has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-methylindan involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups on the indan ring system influence its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7-hydroxy-3-methylindan-1-one
- 4-Chloro-DL-phenylalanine
- 7-Chloro-4-aminoquinoline derivatives
Uniqueness
4-Chloro-7-methylindan is unique due to its specific substitution pattern on the indan ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2216-63-9 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
4-chloro-7-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Cl/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
NTFHYNQQJUEULI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC2=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


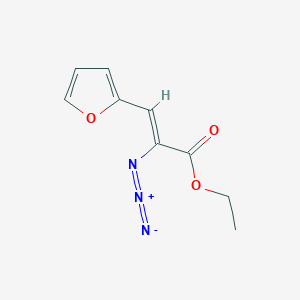
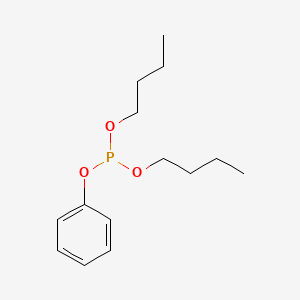
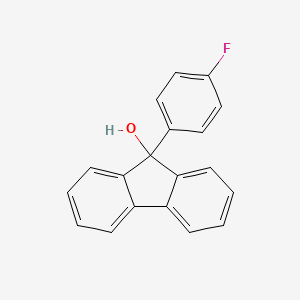
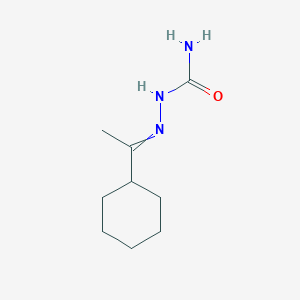
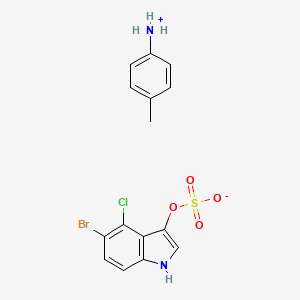

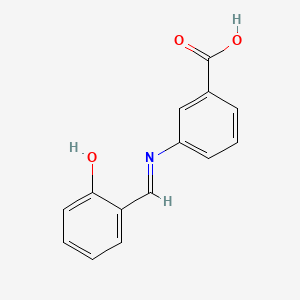
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
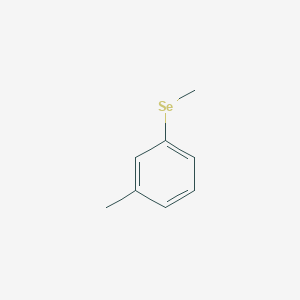
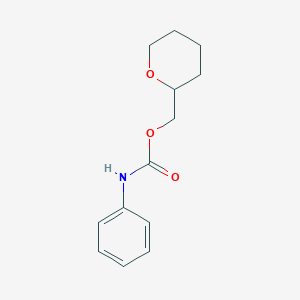
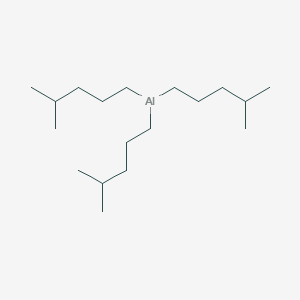
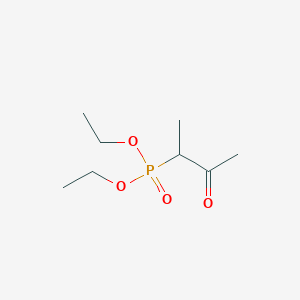
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)
